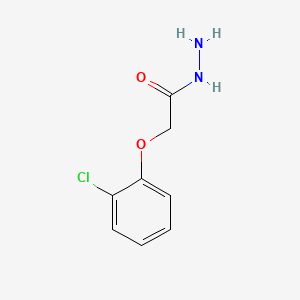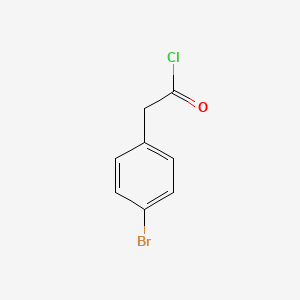
6-Bromohexanoyl chloride
Vue d'ensemble
Description
6-Bromohexanoyl chloride (6-BHC) is a halogenated organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a characteristic pungent odor. 6-BHC is used as a reagent in organic synthesis and is employed in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 6-BHC is also used as an intermediate in the synthesis of other compounds and is used in the production of polymers and plastics. Its unique properties make it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Polymerization
6-Bromohexanoyl chloride has been utilized in the synthesis of various complex molecules and polymers. Percec, Chu, and Kawasumi (1994) described the synthesis and characterization of monomers involving 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which is a derivative of this compound. These monomers were then polymerized to form soluble hyperbranched polymers, showcasing the compound's role in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).
Chemical Synthesis and Reactivity
Research by Harpp, Bao, Coyle, Gleason, and Horovitch (2003) provides a detailed methodology for the preparation of 2-bromohexanoyl chloride, a related compound, demonstrating the complex chemical processes involved in its synthesis. Their work contributes to understanding the reactivity and handling of such compounds in a laboratory setting (Harpp et al., 2003).
Application in Material Science
The study by Parrondo et al. (2015) investigated anion exchange membranes (AEMs) synthesized using 6-bromo-1-hexanoyl chloride, highlighting its application in material science, particularly in the development of membranes for various industrial processes (Parrondo et al., 2015).
Use in Organic Reactions
Mizutani, Shinokubo, and Oshima (2003) explored the use of this compound in a novel three-component coupling reaction. This study underscores the compound's versatility in facilitating complex organic reactions, demonstrating its potential in synthetic organic chemistry (Mizutani, Shinokubo, & Oshima, 2003).
Medical Research
Southern et al. (2000) investigated glutaraldehyde-induced cross-links using model compounds, including 6-aminohexanoic acid, a derivative of this compound. This study contributes to our understanding of biochemical processes and treatments, particularly in the context of medical applications like bioprosthetic valves (Southern et al., 2000).
Safety and Hazards
6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .
Mécanisme D'action
Target of Action
It’s known that this compound can cause damage to the eyes and skin, and may affect the respiratory system .
Mode of Action
It’s known that this compound reacts violently with water , which could contribute to its corrosive properties and its effects on biological tissues.
Pharmacokinetics
Given its reactivity and corrosive nature, it’s likely that the compound could be rapidly absorbed and distributed in the body, potentially leading to systemic effects .
Result of Action
6-Bromohexanoyl chloride is known to cause severe skin burns and eye damage . It’s also classified as a substance that may cause respiratory irritation . These effects are likely the result of the compound’s corrosive properties and its reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with water suggests that humidity levels could impact its stability and reactivity . Furthermore, it’s likely to be mobile in the environment due to its water solubility .
Analyse Biochimique
Biochemical Properties
6-Bromohexanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins through acylation reactions, where it transfers its acyl group to nucleophilic sites on biomolecules. This interaction is crucial in modifying the activity and function of enzymes and proteins. For instance, this compound has been used in the preparation of N-(6-bromohexanoyl)-α-methylbenzylamine, which is a derivative used in further biochemical studies .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The acylation of proteins by this compound can lead to changes in their activity, stability, and interactions with other biomolecules. This can result in altered cell signaling and metabolic pathways, ultimately affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, transferring its acyl group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzymes, depending on the specific site and nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of this compound can be toxic, causing adverse effects such as tissue damage and inflammation. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by esterases and other enzymes that hydrolyze the acyl chloride group, leading to the formation of 6-Bromohexanoic acid and other metabolites. These metabolic transformations can affect the compound’s activity and distribution within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific cellular compartments. The compound can also bind to proteins, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation by this compound can target proteins to membranes or other subcellular structures, affecting their function and interactions .
Propriétés
IUPAC Name |
6-bromohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVGJGBRWIVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066829 | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22809-37-6 | |
| Record name | 6-Bromohexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMOHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


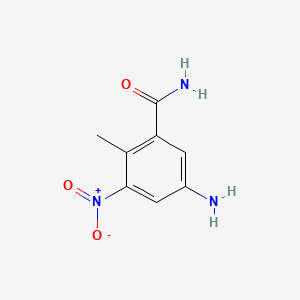
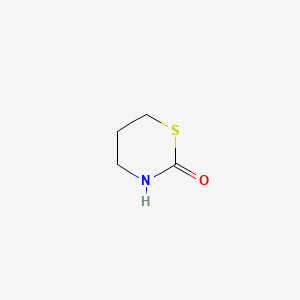
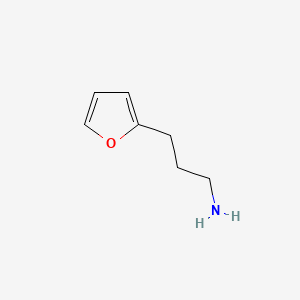
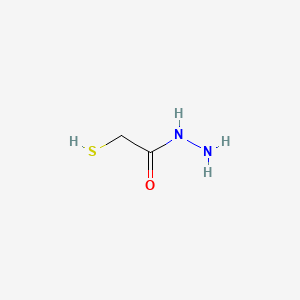

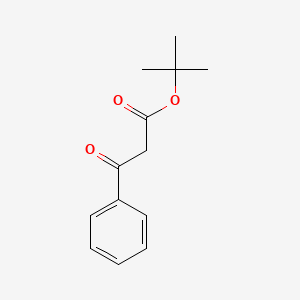
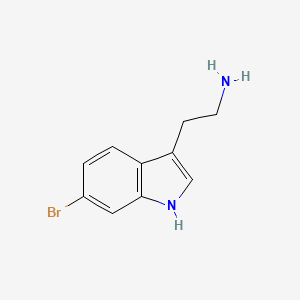
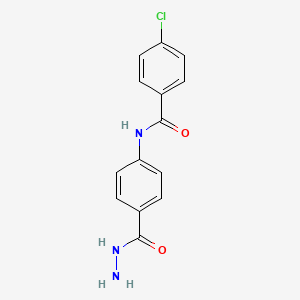
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
